Ethyl (4-chloro-3-methylbenzoyl)acetate
Overview
Description
Ethyl (4-chloro-3-methylbenzoyl)acetate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-chloro-3-methylbenzoyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-3-methylbenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzyl alcohol.
Reduction: Formation of ethyl (4-chloro-3-methylbenzyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-chloro-3-methylbenzoyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-3-methylbenzoyl)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (3-methylbenzoyl)acetate
- Ethyl (4-methylbenzoyl)acetate
Uniqueness
Ethyl (4-chloro-3-methylbenzoyl)acetate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other benzoylacetate derivatives. The combination of electron-withdrawing (chlorine) and electron-donating (methyl) groups can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-methylphenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNIHMALRXPEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247783 | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430535-14-1 | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430535-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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